molecular formula C9H10BrNO3 B13930165 Ethyl 5-bromo-2-methoxyisonicotinate

Ethyl 5-bromo-2-methoxyisonicotinate

Cat. No.: B13930165
M. Wt: 260.08 g/mol
InChI Key: RPWUPUCGZBHZPB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methoxyisonicotinate is a chemical compound with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.085 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a bromine atom and a methoxy group attached to an isonicotinic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-methoxyisonicotinate can be synthesized through various methods. One common approach involves the bromination of ethyl 2-methoxyisonicotinate. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methoxyisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 5-bromo-2-methoxyisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-methoxyisonicotinate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-methoxyisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Overview

Ethyl 5-bromo-2-methoxyisonicotinate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • IUPAC Name : Ethyl 5-bromo-2-methylpyridine-3-carboxylate
  • Molecular Formula : C9H10BrNO2
  • Molecular Weight : 244.09 g/mol
  • CAS Number : 129477-21-0
  • Solubility : Slightly soluble in water

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing the following Minimum Inhibitory Concentrations (MIC):

PathogenMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.25
Pseudomonas aeruginosa12.5
Candida albicans12.5

These results suggest that this compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. A series of compounds derived from isonicotinic acid derivatives have been tested for their cytotoxic effects on various cancer cell lines. The results indicated:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound demonstrated cytotoxicity with IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate to potent antitumor activity .

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study focused on the synthesis of various pyridine derivatives, including this compound, and their antimicrobial efficacy against clinical isolates of bacteria and fungi. The study concluded that the presence of bromine and methoxy groups significantly enhanced the antibacterial properties compared to related compounds without these substituents .
  • Cytotoxicity in Cancer Cells :
    In vitro studies showed that this compound induced apoptosis in HeLa cells, characterized by morphological changes and DNA fragmentation. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death through apoptosis .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in microbial growth and cancer cell proliferation:

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
  • Antitumor Mechanism : May involve inhibition of key signaling pathways associated with cell cycle regulation and apoptosis.

Properties

IUPAC Name

ethyl 5-bromo-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWUPUCGZBHZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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